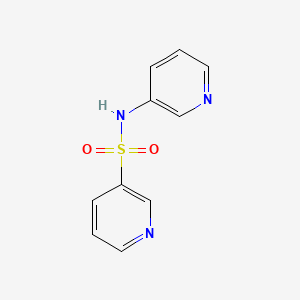

n-(Pyridin-3-yl)pyridine-3-sulfonamide

Description

Properties

CAS No. |

5433-24-9 |

|---|---|

Molecular Formula |

C10H9N3O2S |

Molecular Weight |

235.26 g/mol |

IUPAC Name |

N-pyridin-3-ylpyridine-3-sulfonamide |

InChI |

InChI=1S/C10H9N3O2S/c14-16(15,10-4-2-6-12-8-10)13-9-3-1-5-11-7-9/h1-8,13H |

InChI Key |

XFUVOHWFHKNVRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)NS(=O)(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s sulfonamide-pyridine core is shared with several pharmacologically active molecules. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities.

Structural and Physicochemical Comparison

*Estimated based on molecular formula (C₁₀H₈N₄O₂S).

Pharmacological and Functional Differences

- ZD4054 : A selective endothelin A receptor antagonist with applications in metastatic castration-resistant prostate cancer. Its nitro and oxadiazole groups enhance receptor binding affinity and metabolic stability .

- Torsemide: A loop diuretic targeting the Na⁺-K⁺-2Cl⁻ cotransporter in the kidney. The isopropylamino carbonyl group improves bioavailability and duration of action .

- BG15210 : A research compound with unconfirmed biological activity; the furan substituent may influence π-π stacking interactions in target binding .

- Triazole Derivatives : Exhibit broad-spectrum antimicrobial activity, with substituents like halogens or alkyl chains modulating lipophilicity and membrane penetration .

Q & A

Q. What are the standard synthetic routes for preparing N-(Pyridin-3-yl)pyridine-3-sulfonamide and its derivatives?

The most common method involves reacting a sulfonyl chloride with a substituted pyridinylamine. For example, benzene sulfonyl chloride reacts with 3-aminopyridine under basic conditions (e.g., aqueous NaOH) to form the sulfonamide bond . Solvents like dimethylformamide (DMF) or acetonitrile are typically used, with reaction times ranging from 4–24 hours. Key parameters include stoichiometric control of the amine and sulfonyl chloride (1:1 molar ratio) and maintaining temperatures between 0°C (to prevent side reactions) and room temperature .

Q. How is this compound characterized structurally?

Characterization relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR identify proton environments and confirm sulfonamide bond formation (e.g., sulfonamide protons at δ 8–10 ppm) .

- FTIR : Peaks near 1320–1350 cm (S=O asymmetric stretch) and 1150–1170 cm (S=O symmetric stretch) confirm sulfonamide functionality .

- X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths and angles (e.g., S–N bond ≈ 1.62 Å) .

Q. What are the solubility and stability profiles of this compound?

Solubility varies with substituents. For example, pyridine-sulfonamide derivatives with hydroxyl groups (e.g., N-(2-hydroxypropyl)pyridine-3-sulfonamide) show moderate water solubility (5–10 mg/mL), while halogenated derivatives are more lipophilic. Stability studies should assess degradation under acidic/basic conditions (pH 2–12) and thermal stress (25–60°C) via HPLC .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

Contradictions in NMR or mass spectrometry (MS) often arise from impurities, tautomerism, or dynamic effects. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H–C couplings.

- High-resolution MS (HRMS) : Confirm molecular formula with <5 ppm error.

- X-ray crystallography : Provides unambiguous structural confirmation . Example: A 2022 study resolved ambiguous NOE signals in a sulfonamide derivative using X-ray data to confirm the sulfonamide group’s orientation .

Q. What experimental design considerations are critical for optimizing multi-step synthesis?

- Stepwise yield tracking : Monitor intermediates via TLC or HPLC to identify bottlenecks (e.g., low yields in coupling reactions).

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency in aryl-substituted derivatives .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation steps but may require rigorous drying to avoid hydrolysis .

Q. How do structural modifications influence biological activity in sulfonamide derivatives?

Structure-activity relationship (SAR) studies reveal:

Q. What are the challenges in crystallizing This compound derivatives?

- Polymorphism : Multiple crystal forms may arise due to flexible sulfonamide linkages. Use slow evaporation in mixed solvents (e.g., EtOH:HO) to favor single crystals.

- Twinned crystals : SHELXL’s TWIN command can refine twinned data, but high-resolution (>1.0 Å) data is preferred .

- Hydrogen bonding networks : Pyridinyl N-atoms often form intermolecular H-bonds, influencing packing. For example, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide crystallizes in a monoclinic system with π-π stacking between pyridine rings .

Methodological Guidance

Q. How to design a robust assay for evaluating enzyme inhibition?

- Target selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, kinase inhibitors).

- Kinetic assays : Use fluorescence-based methods (e.g., fluorescein displacement for carbonic anhydrase) with controls for non-specific binding.

- Data normalization : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

Q. What strategies mitigate low yields in sulfonamide coupling reactions?

- Activation of amines : Pre-treat amines with trimethylamine or DMAP to enhance nucleophilicity.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% .

- Workup optimization : Extract unreacted sulfonyl chloride with dilute HCl to prevent byproduct formation .

Data Analysis and Interpretation

Q. How to reconcile discrepancies between computational and experimental binding affinity data?

- Docking vs. MD simulations : Docking may overestimate affinity due to rigid receptor assumptions. Use molecular dynamics (MD) simulations (50–100 ns) to account for flexibility.

- Experimental validation : Surface plasmon resonance (SPR) provides kinetic data (k/k) to refine computational models .

Tables of Key Findings

Table 1: Comparison of Sulfonamide Derivatives’ Biological Activities

Table 2: Optimization of Reaction Conditions for Sulfonamide Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–25°C | Higher temps (>30°C) promote hydrolysis |

| Solvent | DMF/CHCN | Polar aprotic solvents increase reaction rate |

| Reaction Time | 4–12 hours | Prolonged time (>24h) leads to decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.